1H-Indene, 2,7-dimethyl-
CAS No.: 161138-50-7
Cat. No.: VC20583918
Molecular Formula: C11H12
Molecular Weight: 144.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 161138-50-7 |
---|---|
Molecular Formula | C11H12 |
Molecular Weight | 144.21 g/mol |
IUPAC Name | 2,7-dimethyl-1H-indene |
Standard InChI | InChI=1S/C11H12/c1-8-6-10-5-3-4-9(2)11(10)7-8/h3-6H,7H2,1-2H3 |
Standard InChI Key | FFDXCNXZMJJGDE-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC2=CC=CC(=C2C1)C |
Introduction
Chemical Identity and Structural Considerations
Nomenclature and Isomerism
The systematic name 1H-indene, 2,7-dimethyl- specifies methyl groups at positions 2 and 7 of the indene framework. Positional numbering assigns the bridgehead carbon as position 1, with the five-membered ring comprising positions 1–3 and the benzene ring positions 4–7 . This contrasts with the more extensively studied 4,7-dimethyl isomer, where substituents occupy para positions on the aromatic ring .
Table 1: Comparative Structural Attributes of Indene Derivatives
Spectroscopic Characterization
While direct data for the 2,7-dimethyl isomer remains absent, analogous compounds provide predictive insights:
-
¹H NMR: Expected signals include aromatic protons (δ 6.8–7.2 ppm), methyl groups on the five-membered ring (δ 1.2–1.8 ppm), and bridgehead hydrogens (δ 2.5–3.0 ppm) .
-
IR Spectroscopy: C-H stretching vibrations for aromatic (≈3050 cm⁻¹) and aliphatic methyl groups (≈2950 cm⁻¹) would dominate .
Synthesis and Reactivity
Synthetic Pathways
-
Friedel-Crafts alkylation of indene with methyl halides, though this typically favors para substitution on the benzene ring .
-
Diels-Alder cyclization of substituted styrenes, which could theoretically orient methyl groups at the 2 and 7 positions under kinetic control .
Reactivity Profile
The compound’s behavior likely mirrors other alkylindenes:
-
Electrophilic substitution preferentially occurs at the electron-rich benzene ring (positions 4 and 7) .
-
Hydrogenation would saturate the cyclopentene double bond, yielding 2,7-dimethylindane .
Physicochemical Properties
Thermodynamic Parameters
Experimental data for 4,7-dimethyl-1H-indene reveals:
Table 2: Phase Change Data for 4,7-Dimethyl-1H-indene
Parameter | Value |
---|---|
Melting point | Not reported |
Boiling point | 226.6°C |
Flash point | 84.6°C |
Refractive index | 1.549 |
Applications and Industrial Relevance
Economic and Regulatory Aspects
For the 4,7-dimethyl isomer:
Research Challenges and Future Directions
Knowledge Gaps
-
Synthetic accessibility: No confirmed methods for 2,7-dimethyl isomer synthesis.
-
Spectroscopic data: Absence of NMR/IR/MS references complicates identification.
Proposed Studies
-
Computational modeling to predict stability and reactivity relative to 4,7-dimethyl isomer.
-
Development of regioselective alkylation strategies to target the 2-position.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume